(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone hydrochloride: . This compound features a piperazine ring, an imidazole ring, and a morpholinosulfonyl group, making it a versatile molecule for further study and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
. Common synthetic routes may include:
Formation of Piperazine Ring: : Piperazine can be synthesized through the reaction of ethylene diamine with formaldehyde under acidic conditions.
Introduction of Imidazole Group: : The imidazole ring can be introduced through a cyclization reaction involving a diamine and a diketone.
Introduction of Morpholinosulfonyl Group: : The morpholinosulfonyl group can be introduced through a sulfonylation reaction using morpholine and a suitable sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous quality control measures to ensure the purity and efficacy of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate, and catalytic amounts of transition metals.
Reduction: : Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: : Amines, alcohols, and strong bases or acids as catalysts.
Major Products Formed
Oxidation: : Formation of hydroxyl groups or carbonyl groups.
Reduction: : Formation of amine groups or alcohols.
Substitution: : Formation of substituted piperazine or imidazole derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Studied for its potential biological activity, such as binding to specific receptors or enzymes.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, leading to a cascade of biological responses. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
This compound can be compared with other similar compounds that share structural similarities, such as:
Piperazine derivatives: : Other piperazine-based compounds with different substituents.
Imidazole derivatives: : Compounds containing imidazole rings with various functional groups.
Sulfonyl compounds: : Compounds containing sulfonyl groups with different substituents.
Properties
IUPAC Name |
[4-(1-methylimidazol-2-yl)piperazin-1-yl]-(4-morpholin-4-ylsulfonylphenyl)methanone;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O4S.ClH/c1-21-7-6-20-19(21)23-10-8-22(9-11-23)18(25)16-2-4-17(5-3-16)29(26,27)24-12-14-28-15-13-24;/h2-7H,8-15H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJIQOOHVSHOVJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN5O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.